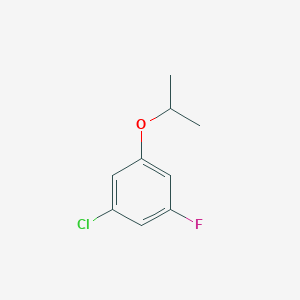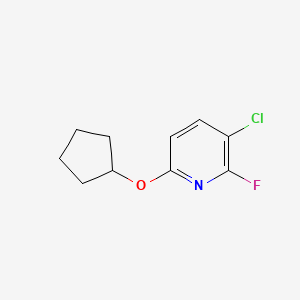
2-Chloro-4-(cyclopentyloxy)-1-fluorobenzene
Vue d'ensemble
Description
2-Chloro-4-(cyclopentyloxy)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a chlorine atom, a fluorine atom, and a cyclopentyloxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopentyloxy)-1-fluorobenzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method is the reaction of 2-chloro-4-fluoronitrobenzene with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation. Finally, the amino group is diazotized and replaced with a fluorine atom using a fluorinating agent like hydrogen fluoride (HF) or tetrafluoroboric acid (HBF_4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(cyclopentyloxy)-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used. The reactions are conducted under controlled temperature and pressure conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed. The reactions are performed in aqueous or organic solvents depending on the solubility of the compound.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated benzene derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
Applications De Recherche Scientifique
2-Chloro-4-(cyclopentyloxy)-1-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features are investigated for their role in modulating biological pathways and molecular targets.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(cyclopentyloxy)-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structural features and functional groups. For example, the presence of the fluorine atom can enhance its binding affinity to certain enzymes, leading to inhibition of their activity. The cyclopentyloxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the cyclopentyloxy group.
2-Chloro-4-(methoxy)-1-fluorobenzene: Similar but with a methoxy group instead of a cyclopentyloxy group.
2-Chloro-4-(ethoxy)-1-fluorobenzene: Similar but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
2-Chloro-4-(cyclopentyloxy)-1-fluorobenzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic effects This group can influence the compound’s reactivity, stability, and interaction with biological targets
Propriétés
IUPAC Name |
2-chloro-4-cyclopentyloxy-1-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-10-7-9(5-6-11(10)13)14-8-3-1-2-4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDRNCBERTDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248141 | |
| Record name | Benzene, 2-chloro-4-(cyclopentyloxy)-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881293-14-6 | |
| Record name | Benzene, 2-chloro-4-(cyclopentyloxy)-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881293-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-4-(cyclopentyloxy)-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















